Methyl 4,5-difluoro-2-nitrobenzoate
Overview
Description
“Methyl 4,5-difluoro-2-nitrobenzoate” is a chemical compound with the molecular formula C8H5F2NO4 . It has an average mass of 217.126 Da and a mono-isotopic mass of 217.018661 Da .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H5F2NO4/c1-15-8(12)4-2-5(9)6(10)3-7(4)11(13)14/h2-3H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
“this compound” is a white to yellow solid or liquid . It should be stored in a refrigerator .Scientific Research Applications
Applications in Chemical Synthesis and Analysis
Determination of Sulfhydryl Groups : A study involving the synthesis of a water-soluble aromatic disulfide, useful for determining sulfhydryl groups in biological materials, highlights its relevance in biochemistry and medical research (Ellman, 1959).
Chromatographic Analysis : Research on chromatographic determination of sodium 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate residues in various samples, including soybeans and milk, demonstrates its use in environmental and food safety analysis (Alder, Augenstein & Rogerson, 1978).
Hydrogen-Bonded Molecular Structures : Investigations into the hydrogen-bonded structures of related compounds such as methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate reveal insights into molecular interactions and crystallography (Portilla et al., 2007).
Solubility and Thermodynamic Modeling : Studies on the solubility of similar compounds like 3-methyl-4-nitrobenzoic acid in organic solvents contribute to the understanding of solute-solvent interactions and thermodynamics (Wu et al., 2016).
Gas Chromatography : The use of gas chromatography for determining 2-methyl-3-nitrobenzoic acid, through esterification with diazomethane, indicates its application in analytical chemistry for purity monitoring and new product development (Xue & Nan, 2002).
Applications in Environmental and Material Science
Biodegradation Research : A study on the biodegradation of 4-nitrotoluene by Pseudomonas spp. offers insights into environmental biotechnology and the microbial degradation of nitroaromatic compounds (Haigler & Spain, 1993).
Corrosion Inhibition : Research on 8-hydroxyquinoline derivatives, including (8-hydroxyquinolin-5-yl) methyl-4-nitrobenzoate, as corrosion inhibitors for mild steel in acidic environments, highlights its potential application in materials science and engineering (Rbaa et al., 2019).
Vibrational Analysis and Molecular Structure : Studies on the molecular structure and vibrational analysis of related nitrobenzoic acid derivatives using techniques like FTIR and Density Functional Theory (DFT) contribute to the field of molecular physics and materials characterization (Prashanth et al., 2015).
Safety and Hazards
Properties
IUPAC Name |
methyl 4,5-difluoro-2-nitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NO4/c1-15-8(12)4-2-5(9)6(10)3-7(4)11(13)14/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHWZADUIXGMAKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1[N+](=O)[O-])F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00620247 | |
Record name | Methyl 4,5-difluoro-2-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00620247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1015433-96-1 | |
Record name | Methyl 4,5-difluoro-2-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00620247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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